molecular formula C29H22Cl4N2O4 B14912061 N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]

N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]

Cat. No.: B14912061
M. Wt: 604.3 g/mol
InChI Key: JSVNVUSESHQECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a methylene bridge and substituted with dichlorophenoxy acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-methylenedianiline with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted derivatives

Scientific Research Applications

N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and high-performance polymers.

Mechanism of Action

The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy groups may play a role in binding to active sites, while the phenylene and methylene bridge provide structural stability and facilitate interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Methylenedi-4,1-phenylene)bis(2-methoxybenzamide)
  • N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide)
  • 1,1’-(Methylenedi-4,1-phenylene)bismaleimide

Uniqueness

N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of dichlorophenoxy groups, which impart specific chemical and biological properties. These groups enhance the compound’s reactivity and potential bioactivity, distinguishing it from other similar compounds that may lack these functional groups.

This detailed article provides a comprehensive overview of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide], covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H22Cl4N2O4

Molecular Weight

604.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]methyl]phenyl]acetamide

InChI

InChI=1S/C29H22Cl4N2O4/c30-20-5-11-26(24(32)14-20)38-16-28(36)34-22-7-1-18(2-8-22)13-19-3-9-23(10-4-19)35-29(37)17-39-27-12-6-21(31)15-25(27)33/h1-12,14-15H,13,16-17H2,(H,34,36)(H,35,37)

InChI Key

JSVNVUSESHQECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.